molecular formula C11H14O3 B8739527 1-(2-Hydroxy-5-propoxyphenyl)ethanone CAS No. 288074-68-0

1-(2-Hydroxy-5-propoxyphenyl)ethanone

Cat. No. B8739527
CAS RN: 288074-68-0
M. Wt: 194.23 g/mol
InChI Key: PSKYLWRFWHJACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-5-propoxyphenyl)ethanone is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Hydroxy-5-propoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxy-5-propoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

288074-68-0

Product Name

1-(2-Hydroxy-5-propoxyphenyl)ethanone

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2-hydroxy-5-propoxyphenyl)ethanone

InChI

InChI=1S/C11H14O3/c1-3-6-14-9-4-5-11(13)10(7-9)8(2)12/h4-5,7,13H,3,6H2,1-2H3

InChI Key

PSKYLWRFWHJACM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)O)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of 2,5-dihydroxyacetophenone suspended in 100 ml of acetone are placed in a 500 ml round-bottomed flask, and 9.14 g of anhydrous K2CO3 are added, followed by 12.4 g of propyl iodide. The reaction medium is refluxed for 30 hours. After a return to ambient temperature, the medium is filtered through Celite® and then concentrated. The brown oil obtained is taken up in EtOAc, filtered, and washed with water, with a 2M HCl solution and then with a saturated NaCl solution. The organic phase is evaporated off to give a black paste. The paste is taken up in chloroform and filtered. The medium is concentrated to give 11.4 g of a black solid. The latter is taken up in absolute ethanol. The solution is placed in a freezer for 10 minutes, and a solid precipitates and is collected by filtration. The filtrate is concentrated, taken up in ethanol, cooled in a freezer, and then filtered again. This operation is repeated 4 times to give 8.35 g of the expected compound in the form of a powder.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.14 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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